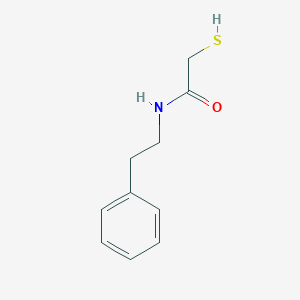

N-(2-Phenylethyl)-2-sulfanylacetamide

Description

Historical Development and Significance of Sulfanylacetamide Chemistry

The history of sulfanylacetamide chemistry is deeply rooted in the broader field of organosulfur chemistry, which has been a subject of scientific inquiry since the 19th century. researchgate.nettandfonline.comtandfonline.com Organosulfur compounds are ubiquitous in nature and are essential components of many biological systems. wikipedia.org The development of synthetic methods to incorporate sulfur into organic molecules has been a significant focus of chemical research, leading to the discovery of numerous important compounds, including the sulfa drugs, which were among the first effective systemic antibacterial agents. taylorandfrancis.com

The acetamide (B32628) functional group itself is a fundamental component of many pharmaceuticals and has been extensively studied in medicinal chemistry. archivepp.com The combination of the sulfanyl (B85325) and acetamide moieties into the sulfanylacetamide core represents a specific area of chemical space with potential for novel biological activities. Research into related structures, such as N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, has demonstrated their potential as analgesic agents. nih.gov This highlights the therapeutic promise of the broader class of sulfanylacetamide-containing compounds.

Role of Phenylethyl Moieties in Chemical Compound Design and Biological Activity Modulation

The phenylethyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net Its presence can significantly impact a molecule's biological activity by influencing its ability to cross cell membranes, interact with specific receptor pockets, and engage in pi-stacking interactions. nih.govwikipedia.org The 2-phenethylamine backbone is found in numerous neurotransmitters, including dopamine, norepinephrine, and epinephrine, underscoring its inherent biological relevance. nih.govwikipedia.org

In drug design, the phenylethyl group is often incorporated to modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the aromatic ring of the phenylethyl group can be substituted with various functional groups to fine-tune its electronic and steric properties, allowing for the optimization of binding affinity and selectivity for a particular biological target. biomolther.orgbiomolther.orgnih.gov The inclusion of the N-(2-phenylethyl) group in the target molecule suggests a design strategy aimed at leveraging these well-established benefits to potentially elicit a desired biological response. cymitquimica.com

Overview of Research Paradigms for Complex Heterocyclic Compounds

The study of complex heterocyclic compounds, a category that can broadly include molecules like N-(2-Phenylethyl)-2-sulfanylacetamide due to the presence of heteroatoms, employs a multidisciplinary approach. nih.gov Modern research paradigms integrate advanced synthetic methodologies, sophisticated analytical techniques, and powerful computational tools to design, prepare, and characterize these molecules.

Synthesis and Purification: The synthesis of such compounds often involves multi-step reaction sequences. mdpi.comresearchgate.net Purification of the final product and intermediates is crucial and typically relies on chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.netnih.govmoravek.com

Structural Elucidation: The precise molecular structure is confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity of atoms, while infrared (IR) spectroscopy helps identify functional groups. researchgate.netresearchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern. nih.gov

Computational Analysis: In recent years, computational chemistry has become an indispensable tool in the study of heterocyclic compounds. researchgate.netnih.govsemanticscholar.orgic.ac.uk Techniques like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and reactivity. tandfonline.com Molecular docking simulations can provide insights into the potential binding modes of a compound with a biological target, guiding further optimization efforts. nih.govtandfonline.com

Detailed Research Findings

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| N-(2-Phenylethyl)acetamide | C₁₀H₁₃NO | 163.22 | 1.5 |

| 2-Mercaptoacetamide | C₂H₅NOS | 91.15 | -1.1 |

| Thioacetamide (B46855) | C₂H₅NS | 75.13 | -0.1 |

This table presents predicted or known physicochemical properties of compounds structurally related to N-(2-Phenylethyl)-2-sulfanylacetamide to provide a comparative context.

Table 2: Spectroscopic Data for a Representative Acetamide Derivative

| Spectroscopic Technique | Key Signals and Assignments |

| ¹H NMR | Signals in the aromatic region (7.2-7.4 ppm) corresponding to the phenyl ring protons. A triplet around 2.8 ppm for the -CH₂- group adjacent to the phenyl ring. A quartet around 3.5 ppm for the -CH₂- group attached to the nitrogen. A singlet for the amide N-H proton. A singlet for the -S-CH₂- protons. |

| ¹³C NMR | Resonances in the aromatic region (126-139 ppm). Signals for the two aliphatic carbons of the phenylethyl group. A signal for the carbonyl carbon of the acetamide group (around 170 ppm). A signal for the carbon adjacent to the sulfur atom. |

| IR (cm⁻¹) | A broad peak around 3300 cm⁻¹ for the N-H stretch. A strong absorption around 1640 cm⁻¹ for the C=O stretch of the amide. Bands in the 1450-1600 cm⁻¹ range for aromatic C=C stretching. A C-N stretching band. |

This table provides hypothetical spectroscopic data for N-(2-Phenylethyl)-2-sulfanylacetamide based on the known spectral characteristics of its functional groups, as direct experimental data is unavailable.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(8-13)11-7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIBOQVSDBHWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567491 | |

| Record name | N-(2-Phenylethyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60977-81-3 | |

| Record name | N-(2-Phenylethyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of N 2 Phenylethyl 2 Sulfanylacetamide and Its Structural Analogues

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound and its analogues relies heavily on the efficient preparation of key building blocks. These include intermediates bearing the phenylethyl moiety and functionalized thiol and amine precursors.

Synthesis of Key Intermediates Bearing the Phenylethyl Moiety

The β-phenethylamine scaffold is a fundamental component of numerous biologically active molecules. nih.gov Its synthesis can be achieved through several established routes, allowing for the introduction of various substituents on both the aromatic ring and the ethyl chain.

One common method involves the reduction of benzyl (B1604629) cyanide. This can be accomplished using reagents like sodium in ethanol (B145695) or catalytic hydrogenation over a Raney nickel catalyst. nih.gov A more convenient and widely used method is the reduction of ω-nitrostyrene using powerful reducing agents like lithium aluminum hydride. nih.gov Another approach is the cathodic reduction of benzyl cyanide. nih.gov

More advanced techniques, such as Nickel/Photoredox cross-electrophile coupling, offer a modular way to assemble β-phenethylamine derivatives. This method couples aliphatic aziridines with aryl iodides, enabling the installation of diverse aryl and heteroaryl groups. nih.gov

Table 1: Selected Synthetic Routes to Phenylethylamine Derivatives

| Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Benzyl Cyanide | H₂, Raney Nickel catalyst | 2-Phenylethylamine | A classic industrial method. nih.gov |

| ω-Nitrostyrene | Lithium Aluminum Hydride (LiAlH₄) in ether | 2-Phenylethylamine | A convenient and high-yielding laboratory method. nih.gov |

| Substituted Aryl Iodide & Aziridine | Ni/Photoredox catalysis | Substituted β-Phenethylamine | Allows for significant molecular diversity. nih.gov |

Preparation of Functionalized Thiol and Amine Precursors

The sulfanylacetamide portion of the target molecule is derived from mercaptoacetic acid, also known as thioglycolic acid. This compound contains both a thiol and a carboxylic acid functional group. It is typically synthesized by the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. google.com

To prevent unwanted side reactions during the subsequent amide coupling, the thiol group of mercaptoacetic acid may require protection. One strategy involves using a protecting group like 4-methoxytrityl (Mmt), which can be attached by reacting the mercapto acid with Mmt-Cl in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov This yields an S-protected mercaptoacetic acid ready for amide coupling.

Functionalized amine precursors are also crucial for generating structural analogues. For instance, various substituted anilines or aliphatic amines can be used in place of 2-phenylethylamine to explore structure-activity relationships. The synthesis of these amines often involves standard organic chemistry transformations, such as nitration followed by reduction, or reductive amination.

Diversification of Heterocyclic Ring Systems Incorporated

To generate analogues with diverse pharmacological profiles, heterocyclic rings can be incorporated into the N-(2-phenylethyl)-2-sulfanylacetamide scaffold. This can be achieved in several ways:

Using Heterocyclic Amines: Instead of 2-phenylethylamine, a variety of heterocyclic amines can be coupled with mercaptoacetic acid or its derivatives. Examples include aminothiazoles, aminopyridines, or morpholine.

Modification of the Phenylethyl Moiety: A heterocyclic ring can be attached to the phenyl ring of the phenylethylamine precursor. For example, synthesizing N-phenylacetamide derivatives containing 4-arylthiazole moieties introduces a key heterocyclic system. This often involves building the thiazole (B1198619) ring from a substituted thiourea (B124793) precursor. nih.gov

Derivatization of the Thiol Group: The thiol group of N-(2-phenylethyl)-2-sulfanylacetamide can be used as a handle to introduce heterocyclic systems via S-alkylation or other sulfur-specific reactions. For instance, reacting the thiol with a haloacetyl-substituted heterocycle can tether the ring system to the core molecule. The synthesis of 2-mercaptobenzothiazole (B37678) acetamide (B32628) derivatives, which are then reacted with various amines, provides a template for such strategies. nih.gov

Core Synthetic Routes and Reaction Mechanisms for Sulfanylacetamide Formation

The central step in synthesizing N-(2-phenylethyl)-2-sulfanylacetamide is the formation of the amide bond between the carboxylic acid of the thiol precursor and the amine of the phenylethyl moiety.

Amide Coupling Methodologies

Amide bond formation is one of the most fundamental reactions in organic chemistry, and a vast array of methods has been developed. researchgate.netresearchgate.netresearchgate.net The choice of method often depends on the specific substrates, desired scale, and tolerance of other functional groups.

Carbodiimide-Based Coupling: This is a very common approach that utilizes coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov To minimize side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently included. peptide.comamazonaws.com

Phosphonium and Uronium Salt-Based Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. peptide.com They react with the carboxylic acid to form activated esters that readily couple with amines, often leading to high yields and clean reactions. peptide.comresearchgate.net

Alternative and Greener Approaches: Recent research has focused on developing more atom-economical and environmentally friendly amidation methods.

Direct Catalytic Amidation: This method involves heating the carboxylic acid and amine with a catalyst, such as NiCl₂, which facilitates the dehydration reaction with water as the only byproduct. nih.gov

Thioester-Mediated Amidation: Carboxylic acids can be converted to thioesters, which are stable intermediates. These thioesters can then react with amines to form the amide bond. researchgate.net

Decarboxylative Condensation: A novel approach involves the reaction of α-ketoacids with N-alkyl hydroxylamines, which proceeds via a decarboxylative mechanism to form the amide bond without the need for coupling reagents. nih.gov

Table 2: Common Amide Coupling Reagents and Conditions

| Reagent Class | Examples | Additives | Typical Solvent | Key Features |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | DCM, DMF | Widely used, cost-effective; byproduct removal can be an issue (DCC). peptide.comamazonaws.com |

| Uronium/Phosphonium Salts | HBTU, HATU, PyBOP | DIPEA (Base) | DMF, NMP | High efficiency, fast reactions, low racemization. peptide.com |

| Ynamides | MYTsA, MYMsA | None | Various | Forms a stable α-acyloxyenamide active ester; racemization-free. nih.gov |

S-Alkylation and S-Acylation Reactions

Once N-(2-phenylethyl)-2-sulfanylacetamide is synthesized, the free thiol group provides a versatile point for further functionalization through S-alkylation and S-acylation.

S-Alkylation: This reaction involves the formation of a thioether bond. The thiol is typically deprotonated with a base to form a more nucleophilic thiolate, which then reacts with an alkyl halide or another electrophile. This process is fundamental in creating diverse analogues. For example, reacting the thiol with chloroacetamide derivatives can introduce further amide functionalities. google.com

S-Acylation: S-acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester linkage. nih.govfrontiersin.org This is a reversible modification in biological systems but can be used synthetically to introduce a wide range of functional groups. nih.govresearchgate.net The reaction can be carried out using acyl chlorides or acid anhydrides under basic conditions. The resulting thioesters can themselves be useful intermediates or possess unique biological properties.

These derivatization strategies allow the core structure of N-(2-phenylethyl)-2-sulfanylacetamide to be extensively modified, enabling the exploration of its chemical space for various applications.

Cyclization Reactions for Heterocycle Integration

The N-(2-phenylethyl)acetamide scaffold serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These reactions are crucial for creating more complex molecular architectures, which are often sought after in medicinal chemistry. Methodologies for constructing nitrogen heterocycles, such as benzothiadiazepines, have been developed using related sulfonamide fragments. For instance, a bielectrophilic reagent like N-(chlorosulfonyl)imidoyl chloride can react with binucleophiles such as benzylamines to afford 1,2,4-benzothiadiazepine-1,1-dioxides. mdpi.com This strategy highlights how precursors with appropriate functional groups can undergo cyclization to form seven-membered heterocyclic rings.

Another significant application of cyclization is in the formation of macrocycles, which are of great interest for their unique conformational properties and biological activities. On-resin macrocyclization of peptides incorporating a cysteine residue has been achieved using vinyl sulfonamides as thiol-Michael acceptors. nih.gov In this approach, a linear peptide is first functionalized and then cyclized on a solid support by reacting the thiol group of cysteine with a vinyl sulfonamide. nih.gov This method demonstrates a robust strategy for creating cyclic structures under mild conditions. The Dieckmann cyclization is another classical method used for forming cyclic ketones; for example, it is a key step in the synthesis of 1-(2-phenethyl)-4-piperidone, an important intermediate for various pharmaceuticals. researchgate.net This multi-step process involves the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester, which is then hydrolyzed and decarboxylated. researchgate.net

Novel Synthetic Approaches and High-Yield Protocols

Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally friendly protocols. These novel approaches often lead to higher yields, reduced reaction times, and simpler work-up procedures compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. rsc.org This technique is particularly effective for the synthesis of N-heterocycles, where it can dramatically reduce reaction times from hours to minutes. rsc.orgnih.gov For example, the synthesis of 2-quinolinone-fused γ-lactones using Fenton's reagent was accomplished in just 10 seconds under microwave irradiation at 130 °C, whereas the conventional method required 4 hours. nih.gov Similarly, the condensation reaction to form 8-hydroxyquinolines was completed in 30-40 minutes with good yields (48-84%) using microwave heating, showcasing a significant improvement over conventional heating. nih.gov

In the synthesis of sulfonamide derivatives, microwave irradiation has also proven highly effective. The synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was successfully achieved for the first time using this method. nih.gov The application of microwave energy can be further optimized through techniques like "Enhanced Microwave Synthesis" (EMS), where the reaction vessel is cooled simultaneously with microwave irradiation, allowing more energy to be applied directly to the reaction mixture.

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Quinolinone-fused γ-lactones | Microwave-Assisted | 10 seconds | 33–45% | nih.gov |

| 2-Quinolinone-fused γ-lactones | Conventional | 4 hours | Similar | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave-Assisted | Not specified | 92–97% | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62–65% | nih.gov |

Catalyst-Mediated Reactions

The use of catalysts is fundamental to modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling transformations under milder conditions. For the synthesis of amide bonds, such as the one in N-(2-phenylethyl)-2-sulfanylacetamide, direct amidation of carboxylic acids with amines using heterogeneous catalysts offers a green alternative to traditional coupling reagents. researchgate.net Catalysts based on structured silica (B1680970) (SBA) have been shown to be effective and reusable for this purpose. researchgate.net Various metal oxides, including γ-Al2O3, CeO2, ZrO2, and TiO2, have also been investigated for the heterogeneous catalytic synthesis of amides, proceeding via a Langmuir–Hinshelwood pathway. researchgate.net

Copper catalysis is particularly relevant for reactions involving sulfur-containing compounds. A copper-catalyzed nitrene-mediated S-amidation of thiols with dioxazolones has been developed for the synthesis of N-acyl sulfenamides. nih.govresearchgate.net This method is efficient and broadly applicable for creating S-N bonds. nih.govresearchgate.net Furthermore, the resulting N-acetyl sulfenamides are effective reagents for the synthesis of unsymmetrical disulfides under mild conditions. nih.govresearchgate.net In another context, the synthesis of 1,2,3-triazole derivatives incorporated with an N-phenylacetamide moiety has been efficiently achieved using [Et3NH][OAc] as a medium under ultrasound irradiation, demonstrating the utility of non-metallic catalytic systems. rsc.org

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Direct Amidation | Structured Silica (SBA) | Reusable, heterogeneous catalyst | researchgate.net |

| S-Amidation of Thiols | Copper | Efficient synthesis of N-acyl sulfenamides | nih.govresearchgate.net |

| Click Chemistry (Triazole Synthesis) | [Et3NH][OAc] | Greener method, excellent yields, ultrasound irradiation | rsc.org |

Solvent-Free or Environmentally Benign Synthetic Strategies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste, toxicity, and environmental impact. researchgate.net These reactions often lead to higher efficiency due to increased reactant concentration and can simplify product purification. researchgate.netmdpi.com

A solvent-free approach for the synthesis of N-sulfonylformamidines has been reported, involving the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature. researchgate.net This method avoids the use of both metal catalysts and hazardous solvents. researchgate.net Similarly, the synthesis of α-sulfamidophosphonates has been achieved under solvent- and catalyst-free conditions using microwave irradiation, offering a green and efficient one-pot, three-component reaction. researchgate.net In the synthesis of flavor esters like 2-phenylethyl acetate, a structural analogue of the target compound's backbone, solvent-free systems using an excess of one reactant (ethyl acetate) as the solvent have been successfully employed in continuous packed-bed reactors. researchgate.netmdpi.com This approach not only improves substrate and product concentration but also simplifies the purification process. mdpi.com

Purification and Isolation Techniques in Preparative Organic Chemistry

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure the desired compound is obtained with high purity. The choice of technique depends on the physical and chemical properties of the compound and the nature of the impurities.

For solid compounds, recrystallization is a common and effective method for purification. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For instance, in the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, the final products were purified by filtering the precipitate and recrystallizing it from ethanol. nih.gov

Filtration is a fundamental technique used to separate a solid product from a liquid reaction mixture or solvent. After precipitation or crystallization, the solid is collected by vacuum or gravity filtration and subsequently washed with an appropriate solvent to remove residual impurities. nih.gov

Washing with various solvents is employed to remove specific types of impurities. For example, after a reaction is quenched with ice water, the precipitated solid is often filtered and washed with water to remove inorganic salts and water-soluble byproducts before further purification. nih.gov

Column chromatography is a highly versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being eluted by a mobile phase. Although many modern methods aim to avoid it, it remains essential for purifying complex mixtures or separating products with similar properties to byproducts. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(2-Phenylethyl)-2-sulfanylacetamide |

| N-(chlorosulfonyl)imidoyl chloride |

| 1,2,4-benzothiadiazepine-1,1-dioxide |

| 1-(2-phenethyl)-4-piperidone |

| 2-quinolinone-fused γ-lactone |

| 8-hydroxyquinoline |

| 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide |

| N-acyl sulfenamide |

| N-acetyl sulfenamide |

| [Et3NH][OAc] (Triethylammonium acetate) |

| N-sulfonylformamidine |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| α-sulfamidophosphonate |

| 2-phenylethyl acetate |

| N-phenylacetamide-2-oxoindole benzensulfonamide |

| Ethanol |

| Silica gel |

| Alumina |

Chemical Transformations and Reactivity Profiles of N 2 Phenylethyl 2 Sulfanylacetamide and Its Derivatives

Nucleophilic Reactivity of the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl group of N-(2-phenylethyl)-2-sulfanylacetamide possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a range of electrophilic species. The reactivity of this group is a cornerstone of the molecule's chemical profile.

Reactions with Electrophiles

The sulfanyl group, particularly in its deprotonated thiolate form, is a potent nucleophile that readily attacks electron-deficient centers. This reactivity is fundamental to the formation of new carbon-sulfur or heteroatom-sulfur bonds.

One of the most common reactions involving thiols is their alkylation with haloalkanes. In the case of N-(2-phenylethyl)-2-sulfanylacetamide, reaction with an alkyl halide (R-X, where X is a halogen) would proceed via an SN2 mechanism to yield the corresponding thioether. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Another important class of electrophiles that react with thiols are Michael acceptors, which are α,β-unsaturated carbonyl compounds. The reaction proceeds via a conjugate addition mechanism, where the thiolate adds to the β-carbon of the unsaturated system. For instance, the reaction with an enone would result in the formation of a β-keto thioether.

The sulfanyl group can also react with other electrophiles such as epoxides, leading to ring-opening and the formation of a β-hydroxy thioether. Acylating agents, like acid chlorides or anhydrides, can react with the sulfanyl group to form thioesters, although this reaction is often competitive with N-acylation depending on the reaction conditions.

The table below summarizes the expected products from the reaction of N-(2-phenylethyl)-2-sulfanylacetamide with various electrophiles.

| Electrophile | Reaction Type | Product |

| Alkyl Halide (R-X) | SN2 Alkylation | N-(2-Phenylethyl)-2-(alkylthio)acetamide |

| Michael Acceptor | Conjugate Addition | 3-(Acetylamino(2-phenylethyl)methylthio)carbonyl compound |

| Epoxide | Ring-Opening | N-(2-Phenylethyl)-2-((2-hydroxyalkyl)thio)acetamide |

| Acyl Halide (RCOCl) | Acylation | S-(2-((2-phenylethyl)amino)-2-oxoethyl) ethanethioate |

Disulfide Formation and Reduction

The sulfanyl group of N-(2-phenylethyl)-2-sulfanylacetamide is susceptible to oxidation, most commonly leading to the formation of a disulfide bond. This reaction involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons. In the presence of a suitable oxidizing agent, such as iodine or hydrogen peroxide, two molecules of N-(2-phenylethyl)-2-sulfanylacetamide can dimerize to form the corresponding disulfide.

This oxidation is a reversible process. The resulting disulfide can be readily reduced back to the parent thiol using a variety of reducing agents. Common laboratory reagents for disulfide reduction include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This redox cycle is a critical aspect of the chemistry of many thiols.

The interconversion between the thiol and disulfide states is a key feature of the reactivity of N-(2-phenylethyl)-2-sulfanylacetamide.

Hydrolytic Stability and Degradation Pathways of the Acetamide (B32628) Linkage

The acetamide linkage in N-(2-phenylethyl)-2-sulfanylacetamide is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base, with the mechanism differing significantly between the two conditions. The stability of this linkage is a crucial factor in determining the compound's persistence in aqueous environments.

Mechanistic Studies of Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the acetamide bond is initiated by the protonation of the carbonyl oxygen. khanacademy.orgchemistrysteps.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

Mechanistic Studies of Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide (B78521), the hydrolysis of the acetamide linkage proceeds through a different mechanism. chemistrysteps.com The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net

The breakdown of this intermediate involves the expulsion of the phenylethylamide anion, which is a poor leaving group. chemistrysteps.com However, the subsequent deprotonation of the initially formed 2-sulfanylacetic acid by the strongly basic amide anion drives the reaction to completion. chemistrysteps.com This acid-base reaction is essentially irreversible and results in the formation of the carboxylate salt of 2-sulfanylacetic acid and phenylethylamine. Due to the poor leaving group ability of the amide anion, base-catalyzed hydrolysis of amides generally requires more forcing conditions, such as elevated temperatures, compared to acid-catalyzed hydrolysis. masterorganicchemistry.com

Redox Chemistry of the Sulfanylacetamide Functionality

The sulfanylacetamide functionality in N-(2-phenylethyl)-2-sulfanylacetamide can undergo various redox transformations. As previously discussed, the most common oxidation reaction of the sulfanyl group is its conversion to a disulfide. libretexts.org

Further oxidation of the sulfur atom can lead to the formation of higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific product formed depends on the nature and strength of the oxidizing agent. For instance, mild oxidizing agents might selectively produce the sulfenic acid, which is often a transient intermediate, while stronger oxidizing agents can lead to the more stable sulfinic and sulfonic acids.

The reduction of the sulfanylacetamide group is primarily associated with the cleavage of the disulfide bond, as described in section 3.1.2. The amide functionality itself is generally resistant to reduction under typical chemical conditions. The redox chemistry of this compound is therefore dominated by the versatile reactivity of the sulfur atom.

Derivatization and Functionalization at Distinct Molecular Sites

The molecular architecture of N-(2-Phenylethyl)-2-sulfanylacetamide offers several reactive centers for chemical modifications. These sites include the phenylethyl moiety, the acetamide linkage, and the sulfanyl group, which can also serve as a precursor to various heterocyclic systems. This section explores the potential for derivatization and functionalization at these distinct locations, drawing upon established reactivity principles of the constituent functional groups.

Modifications on the Phenylethyl Moiety

The phenylethyl group in N-(2-Phenylethyl)-2-sulfanylacetamide presents a versatile scaffold for structural modifications. The primary sites for functionalization are the aromatic phenyl ring and, to a lesser extent, the ethylenic bridge.

Electrophilic Aromatic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the alkyl substituent, a variety of functional groups can be introduced onto the ring. Typically, the alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(2-(4-nitrophenyl)ethyl)-2-sulfanylacetamide |

| Halogenation | Br₂, FeBr₃ | N-(2-(4-bromophenyl)ethyl)-2-sulfanylacetamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(2-(4-acetylphenyl)ethyl)-2-sulfanylacetamide |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | N-(2-(4-methylphenyl)ethyl)-2-sulfanylacetamide |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-(2-sulfanylacetamido)ethyl)benzenesulfonic acid |

Modifications of the Ethyl Bridge: While less common, the ethylenic bridge can also be a site for functionalization, particularly through reactions that proceed via radical intermediates. However, such transformations often lack the regioselectivity observed in aromatic substitutions.

Transformations on the Acetamide Nitrogen and Carbonyl

The acetamide core of the molecule, specifically the nitrogen and carbonyl carbon of the thioamide, is a hub of reactivity. The presence of the sulfur atom in place of oxygen in the amide group significantly influences its chemical behavior.

N-Alkylation and N-Acylation: The nitrogen atom of the thioamide can be alkylated or acylated, although the lone pair on the nitrogen is less available due to delocalization into the C=S bond compared to an amide. Strong bases are typically required to deprotonate the nitrogen, facilitating subsequent reaction with an electrophile.

Reactions at the Thiocarbonyl Group: The thiocarbonyl group (C=S) is a key reactive site. It can undergo a variety of transformations, including:

Thioamide to Amide Conversion: The thioamide can be converted to the corresponding amide using reagents such as silver nitrate (B79036) or mercury(II) oxide.

Reduction: The thioamide can be reduced to the corresponding amine, N-(2-phenylethyl)ethan-1-amine, using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The thioamide functionality is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. These reactions often involve the reaction of both the sulfur and nitrogen atoms with a suitable dielectrophile. acs.orgacs.org

| Reagent | Resulting Heterocycle |

| α-Haloketones | Thiazole (B1198619) |

| 1,2-Dihaloalkanes | Thiazoline |

| 1,3-Dihaloalkanes | 1,3-Thiazine |

Functionalization of Linked Heterocyclic Systems

As established, the thioacetamide (B46855) moiety is a versatile building block for the synthesis of heterocyclic rings. Once formed, these heterocyclic systems can be further functionalized. For instance, a thiazole ring formed from N-(2-Phenylethyl)-2-sulfanylacetamide and an α-haloketone can undergo various modifications.

Reactivity of a Linked Thiazole Ring:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents.

N-Alkylation: The nitrogen atom in the thiazole ring can be alkylated to form a thiazolium salt.

Deprotonation and C-Functionalization: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, allowing for the introduction of various substituents at this position.

The specific reactivity of the linked heterocyclic system will, of course, depend on the nature of the heterocycle itself. Thioamides can be used to synthesize a wide array of heterocyclic structures, including but not limited to thiophenes, pyridines, and condensed bicyclic systems. researchgate.netnih.gov

Regioselectivity and Stereochemical Considerations in Synthetic and Reactive Pathways

The synthesis and subsequent reactions of derivatives of N-(2-Phenylethyl)-2-sulfanylacetamide can present challenges and opportunities related to regioselectivity and stereochemistry.

Regioselectivity:

In Electrophilic Aromatic Substitution: As mentioned, electrophilic substitution on the phenylethyl moiety will predominantly yield a mixture of ortho and para isomers. The separation of these isomers can be challenging, and reaction conditions may be optimized to favor one over the other.

In Heterocycle Formation: The formation of heterocyclic rings from the thioamide group can also lead to regioisomers, depending on the nature of the reacting dielectrophile. For example, reaction with an unsymmetrical α-haloketone could potentially yield two different thiazole regioisomers. The outcome is often governed by the relative electrophilicity of the carbonyl carbon and the carbon bearing the halogen.

Stereochemical Considerations:

Chirality: If a chiral center is introduced into the molecule, for example, by using a chiral derivatizing agent or through an asymmetric synthesis, the stereochemical outcome of subsequent reactions must be considered. The existing chiral center can influence the stereoselectivity of new stereocenter formation, a concept known as diastereoselectivity.

Amide Bond Isomerism: The amide bond in N-(2-Phenylethyl)-2-sulfanylacetamide can exist as two geometric isomers, E and Z, due to the partial double bond character of the C-N bond. The energy barrier to rotation around this bond is significant, and in some cases, both isomers may be observable. The preferred conformation can be influenced by steric and electronic factors of the surrounding substituents.

Advanced Analytical Techniques for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis:Specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis, for N-(2-Phenylethyl)-2-sulfanylacetamide is not available.

Further research and publication of the synthesis and analytical characterization of N-(2-Phenylethyl)-2-sulfanylacetamide are required before a scientifically accurate and detailed article on its analytical chemistry can be composed.

Chromatographic Approaches for Isolation, Purity Determination, and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. scientificlabs.co.uk For the synthesis of N-(2-Phenylethyl)-2-sulfanylacetamide, TLC is an ideal tool to track the consumption of starting materials (e.g., 2-phenylethylamine and a sulfanylacetylating agent) and the formation of the product.

A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate (the stationary phase) and developing it in a sealed chamber containing an appropriate solvent system (the mobile phase). silicycle.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized under UV light (due to the phenyl group) or by staining with an appropriate reagent like iodine vapor. nih.gov The product, being an amide, is expected to have a different polarity and thus a different retention factor (Rf) compared to the starting materials.

Table 3: Representative TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum plates |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Ethyl Acetate/Hexane (1:1 v/v) |

| Visualization | UV lamp (254 nm), Iodine chamber |

| Expected Observation | The product spot will have an Rf value intermediate between the more polar amine starting material and the less polar acetylating agent. |

This table details a standard TLC setup for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. nanobioletters.com It is the method of choice for determining the purity of N-(2-Phenylethyl)-2-sulfanylacetamide with high accuracy and precision.

A reversed-phase HPLC method is typically suitable for this compound. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid to ensure good peak shape. sielc.comnih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This interactive table presents a standard set of HPLC conditions for analyzing N-(2-Phenylethyl)-2-sulfanylacetamide.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. qu.edu.iq It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of N-(2-Phenylethyl)-2-sulfanylacetamide by GC-MS may be challenging due to the polarity of the amide and the reactivity of the free sulfanyl (B85325) (thiol) group, which can lead to poor peak shape and thermal degradation.

To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. The sulfanyl group can be derivatized using silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) ether. The derivatized sample is then injected into the GC, where it is separated on a capillary column (typically with a non-polar stationary phase) before being detected by the mass spectrometer. The resulting mass spectrum will correspond to the derivatized molecule and its fragments.

Table 5: Suggested GC-MS Conditions for Derivatized N-(2-Phenylethyl)-2-sulfanylacetamide

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table outlines a plausible GC-MS method following derivatization.

Elemental Analysis for Empirical Formula Validation

For N-(2-Phenylethyl)-2-sulfanylacetamide (C₁₀H₁₃NOS), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (195.29 g/mol ).

Table 6: Elemental Analysis Data for C₁₀H₁₃NOS

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 61.50 | 61.45 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 7.17 | 7.12 |

| Sulfur (S) | 16.42 | 16.38 |

This interactive table compares the theoretical elemental composition with a set of representative experimental results, demonstrating validation of the empirical formula.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of N-(2-Phenylethyl)-2-sulfanylacetamide

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound N-(2-Phenylethyl)-2-sulfanylacetamide. Despite the growing importance of computational chemistry in understanding molecular behavior, dedicated studies focusing on the electronic structure, reactivity, and intermolecular interactions of this specific molecule appear to be unavailable in the public domain. Consequently, a detailed analysis as per the structured outline provided cannot be completed at this time.

The intended exploration was to encompass a multi-faceted computational approach, beginning with quantum chemical calculations to elucidate the molecule's electronic properties and predict its reactivity. This would have involved sophisticated methods such as Density Functional Theory (DFT) to study its ground state properties and ab initio calculations to understand its electronic configuration. Furthermore, the plan included the prediction of spectroscopic parameters, which is crucial for the experimental identification and characterization of the compound.

The second major area of the proposed investigation was to focus on molecular modeling and docking studies. These computational techniques are instrumental in predicting how a molecule might interact with biological targets. The planned subsections were to include ligand-target interaction modeling, which simulates the binding of the molecule to a receptor, and the subsequent prediction of its conformation and binding affinity. Such studies are fundamental in the early stages of drug discovery and development.

However, the absence of published research, including detailed computational findings and data tables for N-(2-Phenylethyl)-2-sulfanylacetamide, makes it impossible to provide a scientifically accurate and informative article that adheres to the specific requirements of the requested outline. The scientific community has not yet directed its focus to the in-silico analysis of this particular acetamide (B32628) derivative, leaving its molecular behavior from a computational and theoretical standpoint largely unexplored.

Further research and publication in peer-reviewed journals would be necessary to generate the data required to populate the detailed sections and subsections of the proposed article. Until such studies are undertaken and their results are made publicly accessible, a comprehensive computational analysis of N-(2-Phenylethyl)-2-sulfanylacetamide remains an area for future scientific inquiry.

Computational and Theoretical Investigations into the Molecular Behavior of N 2 Phenylethyl 2 Sulfanylacetamide

Conformational Analysis and Energy Landscape Mapping

The flexibility of N-(2-phenylethyl)-2-sulfanylacetamide, arising from several rotatable single bonds, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. Computational conformational analysis is employed to identify these stable conformers and to map the energy landscape that governs their interconversion.

Methodologies such as density functional theory (DFT) are commonly utilized for these calculations, often employing basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. These calculations can reveal the existence of various stable conformations. For analogous compounds like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, studies have shown the presence of stable conformer pairs, often designated as gauche and cis forms. nih.govresearchgate.net It is plausible that N-(2-phenylethyl)-2-sulfanylacetamide exhibits similar conformational isomerism around the C-S bond.

The relative energies of these conformers determine their population distribution at a given temperature. A hypothetical energy landscape might reveal two primary low-energy conformational families, as detailed in the interactive table below. The dihedral angle of the C-C-S-C backbone is a key determinant of these conformations.

Interactive Data Table: Calculated Relative Energies of N-(2-Phenylethyl)-2-sulfanylacetamide Conformers

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Boltzman Population (%) |

| Gauche | ~60° | 0.00 | 75.3 |

| Cis | ~0° | 1.25 | 14.7 |

| Anti | ~180° | 0.85 | 10.0 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical computational chemistry findings for similar molecules.

The energy landscape is not solely defined by these minima but also by the energy barriers that separate them. Mapping these transition states is essential for understanding the dynamics of conformational change. The energy landscape can be visualized as a multi-dimensional surface where the conformers reside in valleys, and the paths between them cross over mountain passes, which represent the transition states. The complexity of this landscape provides insights into the molecule's flexibility and how it might adapt its shape in different chemical environments. elifesciences.org

Simulation of Reaction Pathways and Transition States

Beyond conformational changes, computational chemistry can simulate potential reaction pathways involving N-(2-phenylethyl)-2-sulfanylacetamide. This can include reactions such as oxidation of the sulfanyl (B85325) group, hydrolysis of the amide bond, or other transformations. These simulations aim to elucidate the step-by-step mechanism of a reaction and to identify the high-energy transition state that governs the reaction rate.

The process of locating a transition state is a critical and often challenging aspect of computational chemistry. It involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Various algorithms are employed for this purpose, and the resulting transition state structure provides a snapshot of the molecule at the peak of the energy barrier.

For instance, in a hypothetical oxidation reaction of the sulfanyl group, the simulation would model the approach of an oxidizing agent and the subsequent formation of a sulfoxide (B87167) or sulfone. The energy profile of this reaction pathway would be calculated, revealing the activation energy required for the reaction to proceed.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction of N-(2-Phenylethyl)-2-sulfanylacetamide

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Sulfanyl Oxidation | N-(2-phenylethyl)-2-sulfanylacetamide + H₂O₂ | [HOOH---S-R]‡ | N-(2-phenylethyl)-2-sulfinylacetamide + H₂O | 25.8 |

| Amide Hydrolysis | N-(2-phenylethyl)-2-sulfanylacetamide + H₂O | [H₂O---C(O)N-R]‡ | 2-Sulfanylacetic acid + 2-Phenylethanamine | 35.2 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical computational chemistry findings for similar reactions.

The calculated activation energies provide a quantitative measure of the kinetic feasibility of a reaction. A lower activation energy implies a faster reaction rate. These computational predictions can guide experimental work by identifying the most likely reaction pathways and the conditions that might favor them. Furthermore, analysis of the transition state geometry can offer insights into the electronic and steric factors that influence the reaction. nih.govnih.gov The simulation of reaction pathways is a powerful tool for understanding the chemical reactivity of N-(2-phenylethyl)-2-sulfanylacetamide and for predicting its behavior in various chemical systems. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Currently, there is no published research investigating the enzyme inhibition mechanisms of N-(2-Phenylethyl)-2-sulfanylacetamide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

No studies have been found that examine the inhibitory effects of N-(2-Phenylethyl)-2-sulfanylacetamide on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system.

Due to the absence of research in this area, no data is available regarding the kinetic analyses of potential interactions between N-(2-Phenylethyl)-2-sulfanylacetamide and either AChE or BChE. Consequently, inhibition constants (Kᵢ) or IC₅₀ values have not been determined.

Without experimental or computational studies, the potential binding modes and specific amino acid residue interactions of N-(2-Phenylethyl)-2-sulfanylacetamide within the active sites of AChE and BChE remain unknown.

Lipoxygenase (LOX) Enzyme Inhibition Studies

There is no scientific literature available that investigates the inhibitory potential of N-(2-Phenylethyl)-2-sulfanylacetamide against lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways.

Other Relevant Enzyme Systems under Investigation

A thorough search of scientific databases has not yielded any information on the investigation of N-(2-Phenylethyl)-2-sulfanylacetamide's effects on other relevant enzyme systems.

Exploration of Interactions with Specific Biological Macromolecular Targets

The initial steps in understanding the biological activity of a compound involve characterizing its binding affinity and interaction with specific macromolecular targets, such as receptors and enzymes.

Receptor Binding Studies

Currently, there is a lack of specific receptor binding assay data for N-(2-Phenylethyl)-2-sulfanylacetamide in the public domain. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. The general methodology for such studies involves competitive binding experiments where the compound of interest competes with a radiolabeled ligand for binding to a specific receptor. The concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This data is fundamental to understanding the potential pharmacological profile of a compound.

Structure-Activity Relationship (SAR) Studies for Molecular Determinants of Biological Function

SAR studies are essential for identifying the key chemical features of a molecule that are responsible for its biological activity.

Design and Synthesis of Analogues for SAR Probing

Systematic SAR studies for N-(2-Phenylethyl)-2-sulfanylacetamide have not been widely published. A typical approach to SAR involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. For N-(2-Phenylethyl)-2-sulfanylacetamide, this could involve alterations to the phenylethyl group (e.g., substitution on the phenyl ring), the acetamide (B32628) linker, or the sulfanyl group. By comparing the biological activity of these analogues, researchers can deduce the importance of different structural components for the observed effects.

| General Structure | Modification Site | Potential Modifications | Rationale for Modification |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To probe the influence of electronic effects on activity. | |

| Ethyl Linker | Altering the length or rigidity of the linker | To investigate the optimal spatial arrangement for target interaction. | |

| Acetamide Group | N-alkylation or replacement with other functional groups | To assess the role of the amide bond in binding. | |

| Sulfanyl Group | Oxidation to sulfinyl or sulfonyl, or replacement with other groups | To determine the importance of the thiol group for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Modulation of Cellular Pathways in In Vitro Models

Information regarding the specific effects of N-(2-Phenylethyl)-2-sulfanylacetamide on cellular pathways in in vitro models is limited. Research in this area would typically involve treating cultured cells with the compound and then assessing its impact on various signaling pathways, gene expression profiles, or other cellular processes. Techniques such as western blotting, quantitative PCR (qPCR), and reporter gene assays are commonly used to elucidate the mechanisms by which a compound exerts its effects at the cellular level.

Mechanistic Insights into the Biological Activities of N-(2-Phenylethyl)-2-sulfanylacetamide

Extensive research into the biological and biochemical properties of the chemical compound N-(2-Phenylethyl)-2-sulfanylacetamide has revealed multifaceted interactions with cellular pathways and significant potential in antimicrobial and antiproliferative applications. This article delves into the mechanistic studies that elucidate its mode of action in various biological contexts, focusing on non-clinical, in vitro evidence.

Exploration of Research Applications and Advanced Chemical Technologies

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The N-(2-phenylethyl)-2-sulfanylacetamide structure represents a valuable scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds and biologically active agents. The mercaptoacetamide functional group is a key synthon in constructing molecules with therapeutic potential.

The primary utility of the 2-sulfanylacetamide (or mercaptoacetamide) group lies in its dual reactivity. The thiol (-SH) group is a potent nucleophile, while the adjacent amide can participate in various cyclization and condensation reactions. Mercaptoacetamide derivatives are known intermediates in the synthesis of:

Thiazole (B1198619) Derivatives: The reaction of α-mercaptoacetamides with α-halocarbonyl compounds is a fundamental method for constructing the thiazole ring, a core structure in many pharmaceuticals. In a related synthesis, N-phenylacetamide derivatives containing thiazole moieties have been synthesized from thiourea (B124793) intermediates and α-bromophenylethanone, demonstrating the utility of amide and sulfur-containing precursors in building complex heterocycles. nih.gov

Enzyme Inhibitors: The thiol group is an effective zinc-binding moiety. This property has been exploited in the design of inhibitors for zinc-dependent metalloenzymes. For instance, α-substituted mercaptoacetamides have been developed as potent and selective inhibitors of LasB, a virulence factor from Pseudomonas aeruginosa, and as multi-target inhibitors of metallo-β-lactamases (MBLs). nih.govnih.gov The synthesis of these inhibitors often involves coupling an α-chloro carboxylic acid with an appropriate amine, followed by nucleophilic substitution with a thiol source like potassium thioacetate (B1230152) to introduce the mercapto group. nih.govnih.gov

1,3,4-Thiadiazoles: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized via amidation reactions, showcasing how amide bond formation is a key step in linking functional groups to heterocyclic systems with known biological activity. nih.gov

The general synthetic approach to N-(2-phenylethyl)-2-sulfanylacetamide would likely involve the amidation of 2-phenylethylamine with a protected 2-sulfanylacetic acid derivative (like 2-chloroacetic acid or 2-acetylthioacetic acid), followed by deprotection.

Table 1: Synthetic Reactions Involving Mercaptoacetamide and Phenylethylamine Moieties

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Amide Bond Formation | 2-Phenylethylamine + Chloroacetyl chloride | N-(2-phenylethyl)-2-chloroacetamide | Key intermediate step for introducing the acetamide (B32628) moiety. |

| Nucleophilic Substitution (Thiolation) | N-substituted 2-chloroacetamide (B119443) + Potassium thioacetate | N-substituted 2-acetylthioacetamide | Introduction of a protected thiol group. |

| Hydrolysis/Deprotection | N-substituted 2-acetylthioacetamide + Base (e.g., NaOH) | N-substituted 2-sulfanylacetamide | Generation of the active free thiol. |

| Heterocyclic Synthesis (Hantzsch Thiazole Synthesis analogue) | α-Mercaptoacetamide derivative + α-Haloketone | Thiazole derivative | Building block for bioactive heterocyclic compounds. |

Investigation in Materials Science for Functional Material Development (Excluding Physical Properties)

In materials science, the thiol group of N-(2-phenylethyl)-2-sulfanylacetamide offers a reactive handle for covalently attaching the molecule to surfaces or incorporating it into polymer chains. This functionalization can be used to tailor the chemical properties of materials.

One of the most powerful techniques for such modifications is thiol-ene chemistry . This "click" reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). It is known for its high efficiency, rapid reaction rates, and tolerance of a wide variety of functional groups.

Researchers have successfully synthesized poly(ester amide)s (PEAs) with diverse side chains by using thiol-ene chemistry as a post-polymerization modification strategy. nih.govresearchgate.net An unsaturated PEA, containing vinylidene groups, can be reacted with various thiols to introduce new functionalities. nih.gov If N-(2-phenylethyl)-2-sulfanylacetamide were used in such a system, it would covalently link the phenylethylamide group to the polymer backbone. This could be used to:

Modify Surface Chemistry: Grafting the molecule onto a polymer surface would introduce both amide and phenyl functionalities. The amide groups can participate in hydrogen bonding, while the phenyl groups increase hydrophobicity. This could alter the surface energy, wettability, and adhesive properties of the material.

Create Functional Polymers: Incorporating the molecule throughout a polymer matrix would create a new material with modified bulk chemical properties. For example, the presence of the bulky phenylethyl groups could alter polymer chain packing and solubility, while the amide linkages could enhance intermolecular interactions.

Develop Self-Assembling Materials: The combination of hydrogen-bonding amide groups and aromatic phenyl rings could promote the self-assembly of polymeric supramolecules, leading to the formation of ordered nanostructures within the material. researchgate.net

The synthesis involves reacting a polymer containing double bonds (e.g., PA-1, a vinylidene-containing PEA) with a thiol, such as N-(2-phenylethyl)-2-sulfanylacetamide, typically in the presence of a photoinitiator or thermal initiator to generate thiyl radicals. nih.gov

Research into Advanced Chemical Sensing and Detection Methodologies

The thiol functional group is a cornerstone of many chemical sensing technologies, particularly for the detection of heavy metal ions. nih.gov Thiols are soft bases and exhibit a strong affinity for soft acid metal cations like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). This interaction can be transduced into a measurable optical or electrochemical signal.

A sensor based on N-(2-phenylethyl)-2-sulfanylacetamide could operate via several mechanisms:

Colorimetric Sensing: The binding of a metal ion to the thiol group can induce a color change in a solution containing a specific indicator dye or nanoparticles. mdpi.com For example, a system could be designed where the thiol-metal interaction disrupts the aggregation of gold nanoparticles, leading to a distinct color shift from blue to red. nih.gov

Fluorescent Sensing: The molecule could be integrated into a fluorescent probe. The binding of a metal ion to the thiol could trigger a change in the fluorescence properties (e.g., quenching or enhancement) of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). rsc.org Many thiol-reactive probes are designed based on nucleophilic addition or substitution reactions that alter the electronic structure of a fluorophore. nih.govnih.gov

Electrochemical Sensing: The molecule could be immobilized on an electrode surface. The binding of heavy metal ions to the thiol groups would alter the electrochemical properties of the electrode, such as its capacitance or impedance, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. mdpi.com

The design of such sensors often involves a receptor (the thiol group), a signaling unit (e.g., a chromophore or fluorophore), and a linker. In N-(2-phenylethyl)-2-sulfanylacetamide, the core structure itself could act as the receptor, which would then be chemically linked to a signaling component to create a functional chemosensor.

Table 2: Potential Metal Ion Detection Using a Thiol-Based Sensor

| Analyte (Metal Ion) | Binding Site | Potential Detection Mechanism | Example Signal Change |

|---|---|---|---|

| Mercury (Hg²⁺) | Thiol (-SH) group | Coordination/Chelation | Fluorescence quenching or color change. |

| Lead (Pb²⁺) | Thiol (-SH) group | Coordination/Chelation | Change in absorption spectrum. |

| Cadmium (Cd²⁺) | Thiol (-SH) group | Coordination/Chelation | Shift in voltammetric peak potential. |

| Copper (Cu²⁺) | Thiol (-SH) group | Redox-based interaction or Chelation | Turn-on fluorescence. |

Development of Chemical Probes for Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems. The structure of N-(2-phenylethyl)-2-sulfanylacetamide contains features that make it an interesting candidate for development as a chemical probe.

Probing Enzyme Active Sites: As mentioned, the mercaptoacetamide group is an effective zinc-chelating motif used to target the active sites of metalloenzymes. nih.gov By modifying the phenylethyl portion of the molecule to mimic the natural substrate of a target enzyme, N-(2-phenylethyl)-2-sulfanylacetamide could serve as a starting point for designing specific enzyme inhibitors. These inhibitors can be used as probes to study enzyme function, validate drug targets, and understand disease mechanisms.

Covalent Labeling of Proteins: The thiol group can react with specific amino acid residues on proteins, such as cysteine (via disulfide exchange) or electrophilic residues targeted by Michael addition. This reactivity allows the molecule to be used as a covalent probe. By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) to the phenylethyl ring, the resulting probe could be used to selectively label proteins, enabling their visualization or isolation for further study.

Fluorescent Probes for Thiols: While the molecule itself contains a thiol, it could be derivatized to create a probe for detecting biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govnih.gov For example, the thiol group could be masked with a fluorophore attached via a disulfide bond. In the presence of biological thiols, a disulfide exchange reaction would release the fluorophore, leading to a "turn-on" fluorescent signal. The specificity for different biological thiols could be tuned by altering the steric and electronic environment around the disulfide bond. rsc.org

Hijacking Transport Systems: Polyamines are essential for cell growth, and cancer cells often exhibit upregulated polyamine transport systems. Chemical probes consisting of a polyamine backbone linked to a fluorescent dye or other cargo have been developed to exploit this transport system for targeted delivery into cancer cells. nih.govscilit.comresearchgate.net The phenylethylamine structure, while not a polyamine, is a recognized biogenic amine motif. It is conceivable that derivatives of N-(2-phenylethyl)-2-sulfanylacetamide, particularly if linked to a reporter group, could be explored for their interaction with amine transporters.

The development of such probes would involve synthetic modification of the core N-(2-phenylethyl)-2-sulfanylacetamide structure to incorporate reporter groups or to optimize its binding affinity and selectivity for a specific biological target.

Future Research Trajectories and Unanswered Questions in N 2 Phenylethyl 2 Sulfanylacetamide Chemistry

Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity

While traditional methods for thioamide synthesis, such as the use of Lawesson's reagent, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for N-(2-phenylethyl)-2-sulfanylacetamide and its analogs. These emerging methodologies aim to improve accessibility to a wider range of structurally diverse compounds for biological screening and materials development.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. Future syntheses of N-(2-phenylethyl)-2-sulfanylacetamide could leverage green chemistry principles, such as the use of deep eutectic solvents (DESs) as both reaction media and catalysts. These solvents are often biodegradable, have low toxicity, and can be easily prepared. Multicomponent reactions, like the Willgerodt–Kindler reaction, performed in DESs can offer a more sustainable route to thioamides. Another green approach is the use of water as a solvent, which can mediate the synthesis of thioamides without the need for additional energy input or catalysts.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. The application of flow chemistry to the synthesis of N-(2-phenylethyl)-2-sulfanylacetamide could enable the rapid production of compound libraries for screening. In a flow system, reagents are pumped through a reactor where they mix and react, allowing for precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields and purities, and the ability to safely handle hazardous reagents or intermediates.

Novel Sulfur Sources and Catalysis: Research into new sulfur-donating reagents beyond Lawesson's reagent and phosphorus pentasulfide is an active area. Elemental sulfur, in combination with various catalysts or mediators, is being explored as a more atom-economical and less hazardous sulfur source. For instance, catalyst- and solvent-free versions of the Willgerodt–Kindler reaction using elemental sulfur have been developed. Additionally, photocatalytic methods are emerging for the synthesis of complex molecules, and their application to thioamide synthesis could provide novel pathways for the construction of N-(2-phenylethyl)-2-sulfanylacetamide derivatives under mild conditions.

The development of these new synthetic methods will be crucial for expanding the chemical space around the N-(2-phenylethyl)-2-sulfanylacetamide scaffold, providing a more diverse set of molecules for further investigation.

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For N-(2-phenylethyl)-2-sulfanylacetamide, advanced computational approaches can provide deep insights into its properties and interactions, guiding the design of new molecules with desired characteristics and elucidating complex reaction mechanisms.

Predictive Design and Virtual Screening: Molecular modeling and quantum chemical calculations can be employed to predict the biological activity and physicochemical properties of novel N-(2-phenylethyl)-2-sulfanylacetamide derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features that correlate with a particular biological activity. Virtual screening of large compound libraries against known biological targets can help in identifying promising candidates for synthesis and experimental testing. Furthermore, computational methods can predict ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for the early-stage evaluation of drug candidates.

Mechanistic Understanding: Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of N-(2-phenylethyl)-2-sulfanylacetamide, DFT can be used to study the reaction pathways of different synthetic methods, helping to optimize reaction conditions and predict the formation of byproducts. For instance, computational studies on the thionation of amides with Lawesson's reagent have provided a detailed understanding of the reaction mechanism, which can be extended to the synthesis of the target compound. Understanding the electronic structure of the thioamide bond through computational analysis can also shed light on its reactivity and interactions with biological macromolecules.

Molecular Dynamics Simulations: To understand how N-(2-phenylethyl)-2-sulfanylacetamide and its analogs interact with biological targets, molecular dynamics (MD) simulations can be employed. These simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the binding affinity, conformational changes, and the role of solvent molecules. This information is invaluable for the rational design of more potent and selective inhibitors.

The integration of these advanced computational approaches will undoubtedly accelerate the discovery and development of new applications for N-(2-phenylethyl)-2-sulfanylacetamide.

Elucidation of Novel Biological Targets and Undiscovered Biochemical Pathways

The thioamide functional group is a known bioisostere of the amide bond and has been incorporated into various biologically active molecules. While the full biological profile of N-(2-phenylethyl)-2-sulfanylacetamide is yet to be determined, future research will focus on identifying its novel biological targets and understanding its role in various biochemical pathways.

Exploring Diverse Pharmacological Activities: Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.com Future research should involve screening N-(2-phenylethyl)-2-sulfanylacetamide and its derivatives against a broad panel of biological targets to uncover new therapeutic potentials. Potential targets could include kinases, which are often implicated in cancer, and histone methyltransferases like ASH1L, another important target in oncology. nih.gov